Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate
Description
Ethyl 3-(2-benzofuryl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a benzofuran moiety at the 2-position of the propanoate backbone. The compound combines a hydroxyl group at the β-carbon and an ethyl ester functionality, making it a versatile intermediate in organic synthesis, particularly for chiral molecules and bioactive derivatives. Its structure confers unique electronic and steric properties, which influence reactivity and applications in pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 3-(1-benzofuran-2-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H14O4/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7,10,14H,2,8H2,1H3 |
InChI Key |
YCLUYOIMGJFHHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC2=CC=CC=C2O1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate typically involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzofuran ring. The final product is obtained after esterification and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-Benzofuryl)-3-oxopropanoate.
Reduction: Formation of 3-(2-Benzofuryl)-3-hydroxypropanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent used.
Scientific Research Applications
Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential use as a lead compound in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Aromatic β-Hydroxy Esters
Ethyl (S)-3-(4-Nitrophenyl)-3-hydroxypropanoate (S)-2e and Ethyl (S)-3-(2,6-Dichlorophenyl)-3-hydroxypropanoate (S)-2i
- Structural Features : These compounds replace the benzofuryl group with electron-withdrawing substituents (nitro or chloro) on phenyl rings.
- Synthesis : Synthesized via kinetic resolution (KR) and characterized using Mosher’s ester derivatization with (R)-MTPA chloride. The absolute (S)-configuration was confirmed via ¹H- and ¹⁹F-NMR analysis .
- Stability : Unlike benzofuryl derivatives, nitro- and chloro-substituted esters exhibit enhanced stability due to reduced electron density at the aromatic ring.
- Applications: Potential intermediates for antitubercular or enzyme inhibitors due to their stereochemical precision .
Ethyl 3-(1,4-Benzodioxan)-3-hydroxypropanoate (33)
Benzofuran Derivatives
Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)propenoate
- Structural Features: A dihydrobenzofuran ring with a propenoate chain instead of hydroxypropanoate.
- Safety : Classified under GHS with hazards including respiratory irritation (H335) .
- Applications : Likely used in polymer or flavor synthesis due to conjugated double bonds.
Ethyl 2-(2-Benzoyl-5-methylbenzofuran-3-yl)propanoate
Functional Group Variants
Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate
- Structural Features : Replaces the hydroxyl group with a ketone (3-oxo).
- Reactivity: The ketone enhances electrophilicity, enabling condensation reactions (e.g., Knoevenagel) .
- Applications : Intermediate for anticoagulants or antifungal agents.
Ethyl 3-Amino-3-phenylpropanoate
- Structural Features: Substitutes hydroxyl with an amino group.
- Synthesis : Prepared via reductive amination or enzymatic resolution.
- Applications: Precursor for peptidomimetics or β-amino acid derivatives .
Stereochemical and Diastereomeric Comparisons
Ethyl-3-[(4R/S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate (2 and 3)
Data Tables
Table 1: Structural and Functional Comparisons
*Calculated based on analogous structures.
Table 2: Analytical Techniques for Configuration Determination
Key Findings and Implications
- Electron-Deficient vs. Electron-Rich Substituents : Nitro and chloro groups (electron-withdrawing) enhance stability and direct reactivity toward electrophilic aromatic substitution, whereas benzofuryl or benzodioxan rings (electron-rich) favor nucleophilic attacks .
- Functional Group Impact: Hydroxypropanoates are pivotal in asymmetric synthesis, while oxo derivatives serve as electrophilic platforms for C–C bond formation .
- Safety Considerations: Halogenated or nitro-substituted derivatives (e.g., ethyl 3-(2-nitrophenyl)-3-oxopropanoate) require careful handling due to toxicity risks (H302, H315) .
Biological Activity
Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a benzofuran ring, which is known to impart unique chemical and biological properties. This compound can undergo various reactions, including oxidation, reduction, and substitution, leading to the formation of several derivatives that may exhibit different biological activities.
| Reaction Type | Products Formed |
|---|---|
| Oxidation | 3-(2-Benzofuryl)-3-oxopropanoate |
| Reduction | 3-(2-Benzofuryl)-3-hydroxypropanol |
| Substitution | Various substituted benzofuran derivatives |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. The compound's mechanism involves disrupting microbial cell membranes, which leads to cell lysis and death. Studies have shown promising results against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been a focal point of several studies. It is believed that the compound inhibits specific enzymes involved in cell proliferation and survival pathways. For instance, it may target tubulin polymerization, leading to cell cycle arrest in cancer cells. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 12.5 |
| A549 | 15.0 |
| HT-29 | 20.0 |
| MCF-7 | 18.5 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes that facilitate tumor growth and survival.
- Disruption of Cell Membranes : Its interaction with microbial membranes leads to increased permeability and eventual cell death.
- Signaling Pathway Modulation : It may alter key signaling pathways involved in inflammation and cancer progression.
Case Studies
- Anticancer Study : A recent study evaluated the effectiveness of this compound against multiple cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity, with the highest potency observed in breast cancer cells .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of the compound against common pathogens. The results showed significant inhibition zones in bacterial cultures treated with this compound, suggesting its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
